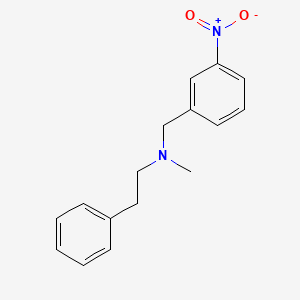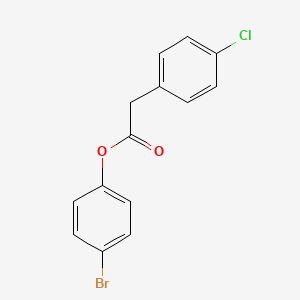
N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide, also known as MN-24, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are known to play a crucial role in various physiological processes.
Mechanism of Action
N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are known to play a crucial role in the regulation of various physiological processes, including pain perception, mood, and appetite. It binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anxiolytic effects in preclinical studies. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the regulation of mood and behavior. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide is its potent pharmacological activity, making it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, one of the limitations of this compound is its potential for abuse and dependence, which may limit its clinical applications.
Future Directions
There are several future directions for the study of N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide. One area of interest is the development of novel therapeutics based on this compound for the treatment of chronic pain, anxiety, and depression. Another area of interest is the study of the potential neuroprotective effects of this compound in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Additionally, the development of novel synthetic cannabinoids based on this compound may lead to the discovery of new therapeutic targets and the development of more effective treatments for various medical conditions.
Conclusion:
In conclusion, this compound is a potent synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors, exhibiting potent analgesic, anxiolytic, and anti-inflammatory effects. While this compound has several advantages for lab experiments, including its potent pharmacological activity, its potential for abuse and dependence may limit its clinical applications. However, there are several future directions for the study of this compound, including the development of novel therapeutics and the study of its potential neuroprotective effects in various neurodegenerative diseases.
Synthesis Methods
N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide is synthesized through a multi-step process involving the reaction of 1-naphthylacetic acid with 4-methylcyclohexanone in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with methylamine, followed by purification and isolation to obtain the final product.
Scientific Research Applications
N-(4-methylcyclohexyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has been shown to exhibit potent analgesic and anxiolytic effects in preclinical studies, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-9-11-17(12-10-14)20-19(21)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,14,17H,9-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBSWOGFJIWZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

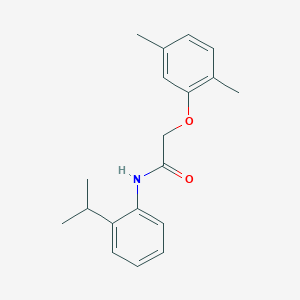

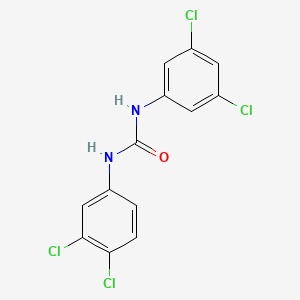
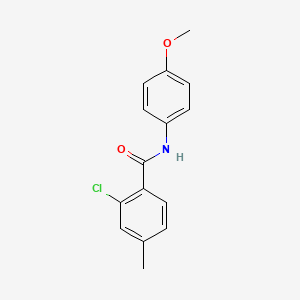

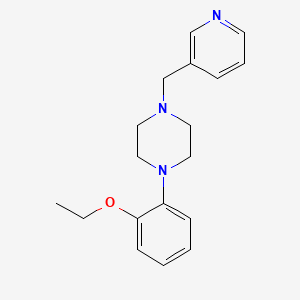

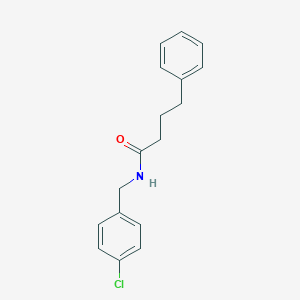

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)
